Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate
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Overview
Description
Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a benzyl group attached to a piperazine ring, which is further substituted with a naphthalene moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of Naphthalene Moiety: The naphthalene group can be introduced through nucleophilic substitution reactions, where a suitable naphthalene derivative reacts with the piperazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzyl, naphthalene, and piperazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products:
Scientific Research Applications
Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Benzyl 3-(phenyl)piperazine-1-carboxylate: Similar structure but with a phenyl group instead of a naphthalene moiety.
Benzyl 3-(pyridin-2-yl)piperazine-1-carboxylate: Contains a pyridine ring instead of a naphthalene ring.
Benzyl 3-(quinolin-2-yl)piperazine-1-carboxylate: Features a quinoline ring, offering different biological activities.
Uniqueness: Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate is unique due to the presence of the naphthalene moiety, which can impart distinct electronic and steric properties, influencing its reactivity and biological activity .
Properties
IUPAC Name |
benzyl 3-naphthalen-2-ylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-22(26-16-17-6-2-1-3-7-17)24-13-12-23-21(15-24)20-11-10-18-8-4-5-9-19(18)14-20/h1-11,14,21,23H,12-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPWXMLNFIRAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC3=CC=CC=C3C=C2)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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